5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid
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Overview
Description
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a 3-methylphenylcarbonylamino group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the benzoic acid derivative and 3-methylphenylcarbonyl chloride.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation reactions, followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Another benzoic acid derivative with a bromine atom at the 2nd position and a methoxy group at the 5th position.
5-Bromo-2-methylbenzoic acid: A similar compound with a bromine atom at the 5th position and a methyl group at the 2nd position.
2-Amino-3-bromo-5-methylbenzoic acid: Contains an amino group at the 2nd position, a bromine atom at the 3rd position, and a methyl group at the 5th position.
Uniqueness
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid is unique due to the presence of both a bromine atom and a 3-methylphenylcarbonylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
5-Bromo-2-{[(3-methylphenyl)carbonyl]amino}benzoic acid, also known as a bromo-substituted benzoic acid derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is C15H12BrNO3, with a molecular weight of approximately 328.17 g/mol. The structure features a bromine atom at the 5-position of the benzoic acid ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H12BrNO3 |
Molecular Weight | 328.17 g/mol |
IUPAC Name | This compound |
CAS Number | 72947684 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Carbonyl Group : The starting material, 5-bromo-2-amino benzoic acid, is reacted with a suitable carbonylating agent to introduce the carbonyl functionality.
- Substitution Reaction : The introduction of the 3-methylphenyl group is achieved through electrophilic aromatic substitution.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain bromo-substituted benzoic acids had minimum inhibitory concentrations (MICs) in the range of 12.5–25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
Investigations into the anticancer potential of this compound reveal promising results. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, derivatives similar to this compound exhibited IC50 values ranging from 1 to 20 µM against various cancer cell lines such as MCF-7 and A549 .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the bromine atom enhances the compound's lipophilicity and binding affinity, facilitating better interaction with cellular targets .
Case Studies
- Study on Antibacterial Activity : A comparative analysis was conducted on various bromo-substituted benzoic acids against bacterial strains such as Escherichia coli and Bacillus subtilis. The study found that the compound exhibited significant antibacterial effects, particularly in higher concentrations .
- Anticancer Research : In a recent study examining the effects of structurally similar compounds on cancer cells, it was observed that modifications at the bromine position significantly influenced cytotoxicity levels. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines .
Properties
IUPAC Name |
5-bromo-2-[(3-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(16)8-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATILUUXTZRZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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